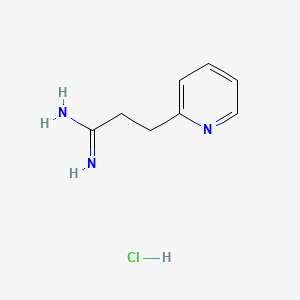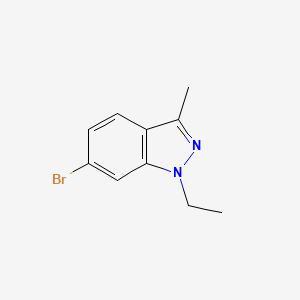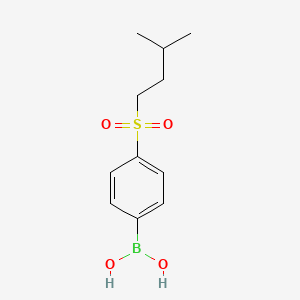
4-(Isopentylsulfonyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isopentylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C11H17BO4S . It has a molecular weight of 256.13 . The IUPAC name for this compound is 4-(isopentylsulfonyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-(Isopentylsulfonyl)phenylboronic acid is 1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
4-(Isopentylsulfonyl)phenylboronic acid has a density of 1.2±0.1 g/cm³ . Its boiling point is 434.3±47.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.8±3.0 kJ/mol . The flash point is 216.4±29.3 °C . The index of refraction is 1.566 . The molar refractivity is 65.3±0.4 cm³ . The compound has 3 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including phenylboronic acids, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This is an area of particular growth and development .
Separation Technologies
Boronic acids have been used in separation technologies . For example, they have been used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This is due to their ability to form covalent complexes with cis-diol containing molecules .
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid-functionalized polymers have been used for the enrichment of cis-diol containing molecules . These polymers show a high binding affinity and a relatively high binding capacity .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This is due to their ability to form covalent complexes with cis-diol containing molecules .
Building Materials for Microparticles
Boronic acids have been used as building materials for microparticles for analytical methods . This includes the use of phenylboronic acid-functionalized polymers .
Safety and Hazards
The safety information for 4-(Isopentylsulfonyl)phenylboronic acid indicates that it has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H312, and H332 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .
Eigenschaften
IUPAC Name |
[4-(3-methylbutylsulfonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKVMNLHOXHWHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675219 |
Source


|
| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-93-0 |
Source


|
| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

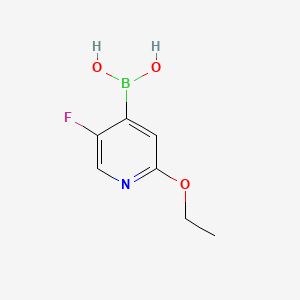
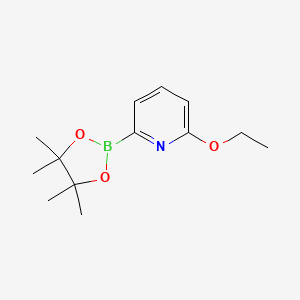
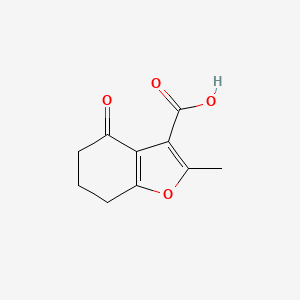


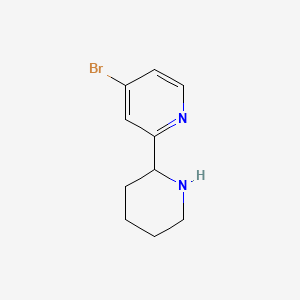
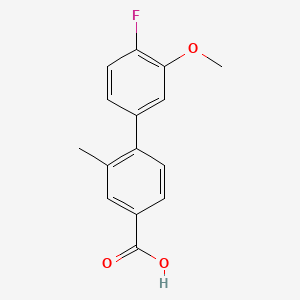
![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)
